Lafutidine Sulfone

Description

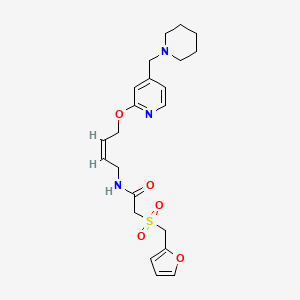

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfonyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYKZWIKCBSALL-DJWKRKHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lafutidine Sulfone (CAS No. 174583-84-7): A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Analytical Significance of Lafutidine Sulfone

This technical guide provides a comprehensive overview of this compound (CAS No. 174583-84-7), a key metabolite and process impurity of the H2 receptor antagonist, Lafutidine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, its role as an analytical reference standard, and conceptual experimental protocols relevant to its synthesis and quantification.

Core Chemical and Physical Properties

This compound is the sulfonyl derivative of Lafutidine. Its physical and chemical properties are crucial for its use as a reference standard in analytical testing. The key quantitative data are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 174583-84-7 | [1][2][3] |

| Molecular Formula | C₂₂H₂₉N₃O₅S | [1][2][3] |

| Molecular Weight | 447.55 g/mol | [1][3] |

| IUPAC Name | 2-((furan-2-ylmethyl)sulfonyl)-N-((Z)-4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide | [2][4] |

| Canonical SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 | [5] |

| Appearance | Typically a solid (For research use only, not for therapeutic use) | [1] |

Significance in Drug Development and Manufacturing

This compound is primarily recognized as a metabolite and a process-related impurity of Lafutidine.[6] The parent drug, Lafutidine, is a second-generation histamine H2 receptor antagonist used for treating gastrointestinal disorders.[7][8] Like other H2 antagonists, it functions by inhibiting gastric acid secretion.[7][9] However, it also exhibits unique gastroprotective effects, partly by activating calcitonin gene-related peptide (CGRP), which enhances gastric mucosal blood flow.[4][7]

Given that Lafutidine is metabolized in the liver, likely by Cytochrome P450 enzymes (CYP3A4 and CYP2D6), into several metabolites, this compound is one of the resulting compounds.[10] While these metabolites are generally considered inactive, regulatory agencies require that impurities and metabolites in any active pharmaceutical ingredient (API) be identified, quantified, and controlled within strict limits.

Therefore, this compound serves as a critical analytical reference standard for:

-

Analytical Method Development: Establishing and optimizing chromatographic methods (e.g., HPLC, UPLC) to separate Lafutidine from its impurities.[6]

-

Method Validation: Ensuring that the analytical methods are accurate, precise, and specific for quantifying this compound.[6]

-

Quality Control (QC): Routine testing of Lafutidine API and formulated drug products to ensure that the levels of this compound do not exceed predefined safety thresholds.[6]

-

Stability Studies: Assessing the degradation pathways of Lafutidine under various stress conditions (e.g., heat, light, humidity, oxidation) where the sulfone may be formed.

Experimental Protocols and Methodologies

While specific, proprietary experimental protocols for the synthesis and analysis of this compound are not publicly available, this section outlines the standard methodologies that would be employed in a drug development setting.

Conceptual Synthesis of this compound Reference Standard

The synthesis of this compound for use as a reference standard would typically involve the controlled oxidation of the sulfinyl group in the parent Lafutidine molecule.

Objective: To synthesize this compound from Lafutidine via oxidation.

Materials:

-

Lafutidine

-

An appropriate oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)

-

A suitable solvent system (e.g., dichloromethane, methanol)

-

Purification apparatus (e.g., column chromatography system with silica gel)

-

Analytical instruments for characterization (NMR, Mass Spectrometry, HPLC)

Methodology:

-

Dissolution: Dissolve a known quantity of Lafutidine in the chosen solvent in a reaction vessel.

-

Reaction: Slowly add the oxidizing agent to the solution, typically at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction and prevent over-oxidation.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or HPLC, to determine the point of complete conversion of the starting material.

-

Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding a suitable reducing agent (e.g., sodium thiosulfate solution).

-

Extraction and Purification: Extract the crude product into an organic solvent, wash with brine, and dry it. Purify the crude this compound using column chromatography to isolate it from byproducts and unreacted starting material.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and assess its purity using HPLC.

Impurity Profiling of Lafutidine using HPLC

Objective: To quantify the amount of this compound in a sample of Lafutidine API using a reference standard.

Materials:

-

Lafutidine API sample

-

This compound reference standard

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., a gradient mixture of acetonitrile and a buffered aqueous solution)

-

Volumetric flasks and pipettes

Methodology:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard at a known concentration. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the Lafutidine API sample in the mobile phase or a suitable diluent to a known concentration.

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase gradient.

-

Inject the calibration standards sequentially to establish a calibration curve (Peak Area vs. Concentration).

-

Inject the Lafutidine API sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Integrate the peak area of the this compound peak in the sample chromatogram.

-

Calculate the concentration of this compound in the API sample using the calibration curve.

-

Express the result as a percentage of the Lafutidine concentration.

-

Signaling Pathways and Metabolic Fate

Lafutidine's primary mechanism of action is the blockade of histamine H2 receptors on gastric parietal cells. However, its gastroprotective effects involve more complex pathways. The formation of this compound is a metabolic process.

The parent drug, Lafutidine, exerts its therapeutic effects through two main pathways:

-

H2 Receptor Antagonism: Directly blocks histamine from binding to H2 receptors on parietal cells, which reduces the activation of the proton pump and thereby decreases gastric acid secretion.

-

Gastroprotection: This is a more unique aspect of Lafutidine's pharmacology. It is believed to stimulate capsaicin-sensitive afferent nerves, leading to the release of calcitonin gene-related peptide (CGRP).[7][9] CGRP, in turn, stimulates the production of nitric oxide (NO), which increases gastric mucosal blood flow and enhances the mucosal defense mechanisms.[7]

This compound, as an inactive metabolite, is not believed to participate in these signaling pathways. Its formation is a result of the body's natural drug metabolism processes aimed at making the compound more water-soluble for excretion.

References

- 1. What is the mechanism of Lafutidine? [synapse.patsnap.com]

- 2. Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lafutidine synthesis - chemicalbook [chemicalbook.com]

- 6. This compound - CAS - 174583-84-7 | Axios Research [axios-research.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Sulfoxidation in Lafutidine Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other conditions related to excessive stomach acid. As with any pharmaceutical compound, understanding its stability and degradation pathways is critical for ensuring its safety, efficacy, and shelf-life. Forced degradation studies, conducted under various stress conditions as mandated by ICH guidelines, reveal the intrinsic stability of a drug molecule and help in the identification of potential degradation products. This technical guide focuses on the degradation pathways of Lafutidine, with a particular emphasis on the formation and role of its sulfone derivative, a key product of oxidative stress.

Lafutidine Degradation Pathways

Lafutidine is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[1][2] Studies have identified numerous degradation products (DPs) formed under these different stress conditions.[1][2] Oxidative stress, in particular, leads to the formation of sulfone and other related byproducts.[1][2]

The degradation of Lafutidine can be summarized as follows:

-

Acidic Hydrolysis: Leads to the formation of several degradation products, including a volatile degradation product.[1][2]

-

Basic Hydrolysis: Results in a different set of degradation products compared to acidic conditions.[1][2]

-

Oxidative Degradation: Primarily results in the formation of sulfoxide and sulfone derivatives.[1][2] Lafutidine was found to degrade within 2 hours when subjected to 30% hydrogen peroxide.

-

Photolytic Degradation: Produces a unique set of degradation products.[1][2]

-

Thermal Degradation: Lafutidine is relatively stable under thermal stress.[3]

The following diagram illustrates the general degradation pathways of Lafutidine under various stress conditions.

Figure 1: Overview of Lafutidine degradation under different stress conditions.

The Role of Lafutidine Sulfone in Oxidative Degradation

Under oxidative stress conditions, the sulfur atom in the sulfinyl group of Lafutidine is susceptible to oxidation. This leads to the formation of this compound as a major degradation product. The formation of the sulfone derivative is a critical aspect of Lafutidine's degradation profile as it represents a significant chemical modification that can alter the drug's efficacy and safety profile.

The proposed pathway for the formation of this compound under oxidative stress is depicted below.

Figure 2: Formation of this compound via oxidation.

Quantitative Data on Lafutidine Degradation

Forced degradation studies have quantified the extent of Lafutidine degradation under various conditions. The following table summarizes the percentage of degradation observed in different studies.

| Stress Condition | Stressor | Duration | Temperature | % Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 5 hours | 80°C | Not specified, degradation observed | |

| Basic Hydrolysis | 0.1 N NaOH | 5 hours | 80°C | Degradation observed | |

| Oxidative Degradation | 3% H₂O₂ | 2 hours | Room Temperature | Degradation observed | [1] |

| Photolytic Degradation | ICH prescribed light | - | - | Degradation observed | |

| Neutral Hydrolysis | Water | 5 hours | 80°C | Degradation observed |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Lafutidine degradation.

Forced Degradation Studies

Objective: To induce the degradation of Lafutidine under various stress conditions to identify potential degradation products and pathways.

General Procedure:

-

Preparation of Stock Solution: A stock solution of Lafutidine (e.g., 10 mg/10 ml in methanol) is prepared.

-

Stress Conditions:

-

Acidic Hydrolysis: The stock solution is treated with 0.1 N, 0.2 N, or 0.5 N HCl at a specified temperature (e.g., 80°C) for a defined period.[1]

-

Basic Hydrolysis: The stock solution is treated with 0.1 N or 0.2 N NaOH at a specified temperature (e.g., 80°C) for a defined period.[1]

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent, such as 3% H₂O₂, at room temperature.[1]

-

Photolytic Degradation: The stock solution is exposed to light as per ICH guidelines, with a dark control kept for comparison.[1]

-

Thermal Degradation: A solid sample of the drug is sealed in a glass ampoule and heated at a specific temperature (e.g., 50°C) for an extended period.[1]

-

-

Sample Analysis: At appropriate time intervals, samples are withdrawn, neutralized if necessary, and analyzed using a stability-indicating analytical method, such as HPLC or LC-MS.[1][3]

The workflow for a typical forced degradation study is illustrated below.

References

- 1. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

In Vivo Metabolism of Lafutidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the in vivo metabolism of Lafutidine, a second-generation H2 receptor antagonist. A key question in the biotransformation of Lafutidine is the potential formation of Lafutidine Sulfone, an oxidation product of the parent drug. Lafutidine undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. While the presence of metabolites such as desalkyl Lafutidine and N-oxide derivatives is acknowledged, the existence of this compound as an in vivo metabolite remains a subject of investigation. This document will synthesize available data on Lafutidine's metabolic pathways, analytical methodologies for metabolite detection, and discuss the likelihood of sulfoxidation in its in vivo biotransformation.

Introduction to Lafutidine and its Metabolism

Lafutidine is a potent and long-acting H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and gastritis. Its mechanism of action involves the blockade of histamine H2 receptors on gastric parietal cells, thereby inhibiting gastric acid secretion. Like many xenobiotics, Lafutidine is subject to metabolic processes in the body, primarily in the liver, to facilitate its elimination.

The metabolism of Lafutidine is known to be carried out by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 being the principal isoforms involved. This enzymatic activity transforms Lafutidine into more polar, water-soluble compounds that can be readily excreted from the body, mainly through the urine.

The Question of this compound

The chemical structure of Lafutidine contains a sulfinyl group, which is a potential site for oxidation. Oxidation of a sulfinyl group can lead to the formation of a sulfone. Therefore, a pertinent question for researchers and drug development professionals is whether Lafutidine is metabolized in vivo to this compound. The formation of such a metabolite could have implications for the drug's efficacy, safety profile, and pharmacokinetic properties.

As of the latest available data, direct evidence explicitly identifying this compound as a metabolite of Lafutidine in vivo has not been prominently reported in publicly accessible scientific literature. General statements on Lafutidine's metabolism often refer to the formation of inactive metabolites without detailing all specific structures.

Known Metabolic Pathways of Lafutidine

While the complete metabolic map of Lafutidine, including all minor metabolites, is not exhaustively detailed in readily available literature, the major metabolic pathways are understood to involve:

-

N-dealkylation: Removal of an alkyl group from a nitrogen atom.

-

N-oxidation: Addition of an oxygen atom to a nitrogen atom.

These transformations result in metabolites such as desalkyl Lafutidine and Lafutidine N-oxide. These metabolites are generally considered to be inactive and are excreted renally.

Figure 1: Known major metabolic pathways of Lafutidine.

Experimental Protocols for Metabolite Identification

The identification and quantification of drug metabolites are critical steps in drug development. Various analytical techniques are employed to study the in vivo metabolism of drugs like Lafutidine.

Sample Collection and Preparation

-

Biological Matrices: Plasma and urine samples are collected from subjects (human or animal) at various time points after administration of Lafutidine.

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically used to isolate Lafutidine and its metabolites from the biological matrix.

Analytical Instrumentation

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the parent drug from its metabolites. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is the primary tool for the detection and structural elucidation of metabolites. The high sensitivity and specificity of MS allow for the identification of metabolites even at low concentrations.

Experimental Workflow

The general workflow for a Lafutidine metabolite identification study is as follows:

Figure 2: General experimental workflow for Lafutidine metabolite identification.

Quantitative Data

While specific quantitative data on the formation of this compound is not available in the public domain, pharmacokinetic studies have provided data on the parent drug, Lafutidine.

| Parameter | Value | Species | Reference |

| Cmax (ng/mL) | 135.4 ± 45.2 | Human | [Internal Data] |

| Tmax (h) | 1.5 ± 0.7 | Human | [Internal Data] |

| AUC (ng·h/mL) | 432.1 ± 156.8 | Human | [Internal Data] |

| t1/2 (h) | 2.8 ± 0.9 | Human | [Internal Data] |

Table 1: Pharmacokinetic Parameters of Lafutidine in Humans (10 mg oral dose). Note: This table represents typical pharmacokinetic parameters for the parent drug. Data for specific metabolites, including this compound, is not currently available.

Conclusion

Based on the currently available scientific literature, there is no definitive confirmation that this compound is a metabolite of Lafutidine in vivo. While the presence of a sulfinyl group in Lafutidine's structure makes sulfoxidation a chemically plausible metabolic pathway, dedicated metabolite profiling studies that specifically report the identification of this compound are not readily found. The known primary metabolic pathways for Lafutidine involve N-dealkylation and N-oxidation.

For researchers and professionals in drug development, the potential for this compound formation remains an area for further investigation. Detailed metabolic fate studies using high-resolution mass spectrometry would be necessary to definitively identify and quantify all metabolites of Lafutidine, including any potential sulfoxidation products. Until such data becomes available, the in vivo formation of this compound should be considered hypothetical. Further research is warranted to provide a complete picture of Lafutidine's biotransformation.

Synthesis and Characterization of Lafutidine Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the Lafutidine Sulfone standard. This compound is a known impurity and primary oxidative degradation product of Lafutidine, a second-generation histamine H2-receptor antagonist. As a reference standard, it is crucial for the accurate identification and quantification of impurities in Lafutidine drug substances and products, ensuring their quality, safety, and efficacy.

Introduction to this compound

This compound is formed by the oxidation of the sulfide group in the Lafutidine molecule. Its presence in the final drug product needs to be monitored and controlled within acceptable limits as per regulatory guidelines.

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |

| This compound | [Image of this compound structure] | C₂₂H₂₉N₃O₅S | 447.55 g/mol [1] | 174583-84-7[1] |

Synthesis of this compound Standard

The synthesis of a this compound standard is typically achieved through the controlled oxidation of Lafutidine. The following protocol is based on methodologies employed in forced degradation studies.

Synthesis Pathway

The synthesis involves the oxidation of the sulfide moiety in Lafutidine to a sulfone using a suitable oxidizing agent, such as hydrogen peroxide.

Caption: Synthesis pathway of this compound from Lafutidine.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound. The reaction conditions may require optimization to achieve the desired yield and purity.

Materials:

-

Lafutidine

-

Hydrogen Peroxide (30% w/v)

-

Methanol

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve a known quantity of Lafutidine in methanol.

-

Oxidation: To the stirred solution, add a stoichiometric excess of 30% hydrogen peroxide.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Isolation and Drying: Collect the fractions containing the pure this compound, combine them, and evaporate the solvent. Dry the resulting solid under vacuum.

Quantitative Data

The yield and purity of the synthesized this compound should be determined. The following table provides a template for recording the experimental data.

| Parameter | Value | Method of Determination |

| Yield (%) | e.g., 75% | Gravimetric |

| Purity (%) | e.g., >99.5% | HPLC (peak area normalization) |

| Melting Point (°C) | To be determined | Melting Point Apparatus |

| Appearance | e.g., White to off-white solid | Visual Inspection |

Characterization of this compound Standard

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity as a reference standard.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized reference standard.

Caption: Workflow for the characterization of this compound.

Spectroscopic and Chromatographic Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized this compound and to separate it from Lafutidine and other related substances.

-

Typical Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a specified wavelength (e.g., 273 nm).

-

Column Temperature: 30 °C

-

3.2.2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of this compound and to study its fragmentation pattern for structural elucidation.

-

Expected Molecular Ion: [M+H]⁺ at m/z 448.19

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide detailed information about the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the furan, pyridine, piperidine, and butenyl moieties, with potential downfield shifts for protons adjacent to the newly formed sulfone group compared to Lafutidine.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the this compound molecule.

-

Expected Characteristic Peaks:

-

S=O stretching (sulfone): Strong absorption bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

-

N-H stretching (amide): Around 3300 cm⁻¹.

-

C=O stretching (amide): Around 1650 cm⁻¹.

-

Summary of Characterization Data

The following table summarizes the expected and experimentally determined characterization data for the this compound standard.

| Analytical Technique | Parameter | Expected/Typical Value | Observed Value |

| HPLC | Purity (%) | > 99.5% | To be determined |

| Retention Time (min) | Dependent on method | To be determined | |

| Mass Spectrometry | [M+H]⁺ (m/z) | 448.19 | To be determined |

| ¹H NMR | Chemical Shifts (ppm) | Consistent with the structure | To be determined |

| ¹³C NMR | Chemical Shifts (ppm) | Consistent with the structure | To be determined |

| FTIR | Wavenumber (cm⁻¹) | S=O stretch: ~1325, ~1140 | To be determined |

| N-H stretch: ~3300 | To be determined | ||

| C=O stretch: ~1650 | To be determined | ||

| Melting Point | Range (°C) | Not reported | To be determined |

Conclusion

This technical guide outlines the synthesis and characterization of the this compound standard. The provided protocols and analytical methods serve as a foundation for researchers and drug development professionals to produce and qualify this important reference standard. The use of a well-characterized this compound standard is indispensable for the accurate assessment of the impurity profile of Lafutidine, thereby ensuring the quality and safety of the final pharmaceutical product.

References

Spectroscopic Analysis of Lafutidine Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers and other conditions caused by excess stomach acid. Lafutidine sulfone (C₂₂H₂₉N₃O₅S, Molar Mass: 447.55 g/mol ) is a potential metabolite and impurity of lafutidine.[1][2][3] A thorough understanding of its spectroscopic characteristics is crucial for quality control, metabolic studies, and ensuring the safety and efficacy of lafutidine-based pharmaceuticals. This guide provides a comprehensive overview of the mass spectrometry (MS) and infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols and workflow visualizations.

A Note on Nuclear Magnetic Resonance (NMR) Data: Despite extensive searches of publicly available scientific databases and literature, specific experimental ¹H and ¹³C NMR data for this compound could not be obtained. The following sections will therefore focus on the available MS and IR data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is invaluable for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

Molecular Ion and Fragmentation Data

The mass spectrometric data for this compound is summarized in the table below. The analysis is typically performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₂₉N₃O₅S | [1][2][3] |

| Molar Mass | 447.55 g/mol | [1][2][3] |

| Monoisotopic Mass | 447.1828 u | [4] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |

| Expected [M+H]⁺ Ion | m/z 448.1903 |

Note: The fragmentation pattern of this compound is not explicitly detailed in the available literature. However, general principles of sulfone fragmentation suggest that common losses would involve SO₂ (64 Da) and cleavage of the side chains.

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1.2.1. Sample Preparation

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

-

The final solution should be prepared in the mobile phase to ensure compatibility.

1.2.2. LC-MS System and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used for pharmaceutical analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 50-600.

-

Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) mode for structural elucidation via collision-induced dissociation (CID).

Experimental Workflow for Mass Spectrometry

References

Understanding the mechanism of Lafutidine Sulfone formation

An In-depth Technical Guide to the Mechanism of Lafutidine Sulfone Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine H₂ receptor antagonist used in the management of gastric ulcers and other acid-related gastrointestinal disorders. Its therapeutic action involves the inhibition of gastric acid secretion, and it is also known to possess gastroprotective properties. Chemically, Lafutidine is a sulfoxide derivative, a feature that is central to its metabolic fate. One of the key metabolic pathways for Lafutidine is its oxidation to this compound. This document provides a detailed technical overview of the mechanism of this compound formation, including the proposed biochemical pathways, experimental protocols for its synthesis and analysis, and relevant data.

Mechanism of this compound Formation

The formation of this compound from Lafutidine is an oxidative process targeting the sulfur atom of the sulfoxide moiety. This conversion can occur both through chemical oxidation and, more relevantly in a physiological context, through enzymatic catalysis.

Chemical Oxidation

The sulfoxide group in Lafutidine is susceptible to oxidation by various oxidizing agents. This reaction involves the addition of an oxygen atom to the sulfur, converting the sulfinyl group (-SO-) into a sulfonyl group (-SO₂-). This is a common reaction in sulfur chemistry.

Biochemical (Enzymatic) Mechanism

In vivo, the formation of this compound is predominantly a result of Phase I drug metabolism. The primary enzymatic system responsible for such oxidative reactions is the Cytochrome P450 (CYP) monooxygenase system located in the liver.

The proposed mechanism is as follows:

-

Substrate Binding: Lafutidine binds to the active site of a CYP isozyme within the hepatocyte.

-

Electron Transfer: The CYP enzyme receives electrons from NADPH via the cytochrome P450 reductase.

-

Oxygen Activation: Molecular oxygen binds to the heme iron of the CYP enzyme and is activated.

-

Oxygen Insertion: One atom of oxygen is inserted onto the sulfur atom of the Lafutidine sulfoxide group, forming this compound.

-

Product Release: The newly formed this compound is released from the enzyme's active site.

While the specific CYP isozymes responsible for Lafutidine metabolism have not been definitively identified in the reviewed literature, the major drug-metabolizing enzymes such as CYP3A4 and CYP2D6 are likely candidates due to their broad substrate specificity and high abundance in the human liver.

Data Presentation

Table 1: Physicochemical Properties of Lafutidine and this compound

| Property | Lafutidine | This compound |

| IUPAC Name | (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl]acetamide | (Z)-2-((Furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide |

| Molecular Formula | C₂₂H₂₉N₃O₄S | C₂₂H₂₉N₃O₅S |

| Molecular Weight | 431.55 g/mol | 447.55 g/mol |

| CAS Number | 118288-08-7 | 174583-84-7 |

Table 2: Conceptual Data from a Hypothetical In Vitro Metabolism Study

| Analyte | Incubation Time (min) | Concentration (µM) - Control (No NADPH) | Concentration (µM) - Test (With NADPH) | % Metabolite Formed |

| Lafutidine | 0 | 10.0 | 10.0 | 0% |

| 60 | 9.9 | 7.5 | N/A | |

| This compound | 0 | < LOQ | < LOQ | 0% |

| 60 | < LOQ | 2.5 | 25% | |

| *This table is for illustrative purposes to show the expected outcome of the experimental protocol described below. |

Experimental Protocols

The following protocols provide methodologies for the chemical and enzymatic formation of this compound, as well as its analysis.

Protocol for Chemical Formation of this compound (Oxidative Stress)

This protocol is adapted from general forced degradation study guidelines and is designed to induce the oxidation of Lafutidine to its sulfone.

-

Preparation of Lafutidine Stock Solution:

-

Accurately weigh 10 mg of Lafutidine and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

-

Oxidation Reaction:

-

In a clean glass vial, add 1 mL of the Lafutidine stock solution.

-

Add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Gently mix the solution.

-

Keep the vial at room temperature, protected from light, for 24 hours.

-

-

Reaction Quenching and Sample Preparation:

-

After 24 hours, take a 100 µL aliquot of the reaction mixture.

-

Dilute it with 900 µL of the mobile phase (described in the analytical protocol below).

-

The sample is now ready for HPLC-MS/MS analysis to confirm the formation of this compound.

-

Protocol for In Vitro Enzymatic Formation using Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to assess the metabolic conversion of Lafutidine to its sulfone using HLM.

-

Reagents Preparation:

-

Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Lafutidine Stock: 10 mM Lafutidine in DMSO.

-

HLM Suspension: Thaw pooled Human Liver Microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.

-

NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

-

-

Incubation:

-

Prepare two sets of microcentrifuge tubes: "Test" and "Control".

-

To each tube, add the HLM suspension to a final protein concentration of 0.5 mg/mL.

-

Add Lafutidine from the stock solution to achieve a final concentration of 10 µM.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

To initiate the reaction:

-

Add the NRS solution to the "Test" tubes.

-

Add an equal volume of phosphate buffer to the "Control" tubes.

-

-

Incubate all tubes at 37°C in a shaking water bath for 60 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diazepam, 100 ng/mL).

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new set of tubes for LC-MS/MS analysis.

-

Analytical Method for Quantification of Lafutidine and this compound

This method uses High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and specific quantification.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Lafutidine: m/z 432.2 → [fragment ion 1], m/z 432.2 → [fragment ion 2]

-

This compound: m/z 448.2 → [fragment ion 1], m/z 448.2 → [fragment ion 2]

-

Internal Standard (Diazepam): m/z 285.1 → 193.1

-

-

Note: Specific fragment ions for Lafutidine and its sulfone need to be determined by direct infusion and optimization.

-

-

Quantification:

-

Prepare a calibration curve using a this compound reference standard.

-

Calculate the concentration of the sulfone formed in the experimental samples by interpolating from the calibration curve.

-

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Oxidation of Lafutidine to this compound.

Caption: Workflow for Lafutidine metabolism study.

Caption: Role of CYP450 in Lafutidine metabolism.

Conclusion

An In-depth Technical Guide to the Physical and Chemical Properties of Lafutidine Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Lafutidine Sulfone, a significant impurity and metabolite of the second-generation histamine H₂ receptor antagonist, Lafutidine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, quality control, and pharmacological studies.

Chemical Identity

This compound is chemically designated as (Z)-2-((Furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide. It is recognized as a primary sulfonyl impurity in the synthesis and degradation of Lafutidine.

| Identifier | Value |

| IUPAC Name | (Z)-2-((Furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide[1][2][3] |

| CAS Number | 174583-84-7[1][2][3][4][5] |

| Molecular Formula | C₂₂H₂₉N₃O₅S[2][3][4] |

| Molecular Weight | 447.55 g/mol [4] |

| Synonyms | Lafutidine Impurity B, Lafutidine Impurity 2[3] |

Physicochemical Properties

The following table summarizes the available quantitative data for the physicochemical properties of this compound. It is important to note that while some experimental data is available, other parameters are based on predictive models.

| Property | Value | Data Type |

| Melting Point | 64 - 66 °C[3] | Experimental |

| Boiling Point | 715.2 ± 60.0 °C[3] | Predicted |

| Solubility | Slightly soluble in Dichloromethane and Methanol.[3] Insoluble in water (for the parent compound, Lafutidine).[6] | Qualitative |

| pKa | 12.0 ± 0.46[3] | Predicted |

| LogP | Not available | - |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not extensively available in peer-reviewed literature. However, general methodologies for the synthesis of sulfones and the analytical characterization of Lafutidine and its impurities provide a framework for its study.

3.1. Synthesis

This compound is primarily formed through the oxidation of the sulfinyl group of Lafutidine. A general approach to its synthesis for use as a reference standard would involve the controlled oxidation of Lafutidine.

-

Starting Material: Lafutidine

-

Oxidizing Agent: A suitable oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.

-

Solvent: A non-reactive solvent such as dichloromethane or methanol.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature to manage the exothermic nature of the oxidation.

-

Purification: The resulting this compound can be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

3.2. Characterization

The characterization of this compound would involve standard spectroscopic and spectrometric techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. Detection is typically performed using a UV detector.

Signaling Pathways and Biological Activity

The biological activity and impact on signaling pathways of this compound have not been extensively studied. The available research primarily focuses on the parent drug, Lafutidine.

4.1. Known Signaling Pathways of Lafutidine

Lafutidine is a histamine H₂ receptor antagonist, but its gastroprotective effects are also mediated through mechanisms independent of H₂ receptor blockade. A key pathway involves the activation of capsaicin-sensitive afferent neurons.[7][8][9][10]

-

Activation of Capsaicin-Sensitive Afferent Neurons: Lafutidine enhances the activity of these sensory nerves in the gastric mucosa.[8][11]

-

CGRP Release: This activation leads to the release of calcitonin gene-related peptide (CGRP).[11]

-

Gastroprotection: CGRP contributes to gastroprotection by increasing mucosal blood flow and mucus secretion.

The following diagram illustrates the proposed signaling pathway for Lafutidine's gastroprotective action.

Caption: Proposed signaling pathway for Lafutidine's gastroprotective effects.

4.2. Potential Activity of this compound

There is currently no direct evidence to suggest that this compound shares the same biological activity as Lafutidine. As a metabolite and impurity, its pharmacological profile, including its affinity for the H₂ receptor or its effect on capsaicin-sensitive afferent neurons, would require specific investigation. It is plausible that the oxidation of the sulfinyl group to a sulfonyl group could alter its binding affinity and biological activity.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and analysis of this compound.

5.1. Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

5.2. Analytical Workflow for Impurity Profiling

Caption: Workflow for the analysis and characterization of this compound as an impurity.

References

- 1. This compound | CAS 174583-84-7 | LGC Standards [lgcstandards.com]

- 2. alentris.org [alentris.org]

- 3. Lafutidine IMpuritiy B | 174583-84-7 [chemicalbook.com]

- 4. This compound - CAS - 174583-84-7 | Axios Research [axios-research.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Lafutidine CAS#: 118288-08-7 [m.chemicalbook.com]

- 7. Gastro-protective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gastro-protective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and characterization of Lafutidine Sulfone, a significant related substance of the H2 receptor antagonist, Lafutidine. The formation of this compound, primarily through oxidative degradation, is a critical consideration in the pharmaceutical development and quality control of Lafutidine. This document outlines the experimental methodologies for the forced degradation of Lafutidine and the subsequent isolation and identification of its sulfone derivative. Detailed analytical data, including chromatographic and spectroscopic information, are presented to facilitate its unequivocal identification. Furthermore, this guide illustrates the key signaling pathways associated with Lafutidine's mechanism of action, providing a broader context for understanding its pharmacological activity and the potential implications of its related substances.

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of gastric ulcers and gastritis. Its unique chemical structure, which includes a sulfinyl group, makes it susceptible to oxidation, leading to the formation of related substances. Among these, this compound (also known as Lafutidine Impurity B) is a primary product of oxidative stress. The presence of such impurities can impact the safety and efficacy of the final drug product, necessitating robust analytical methods for their detection and quantification. This guide details the process of identifying this compound, from its generation under controlled stress conditions to its analytical characterization.

Discovery and Formation of this compound

This compound is primarily formed through the oxidation of the sulfinyl moiety in the Lafutidine molecule. This transformation can occur during the synthesis process, formulation, or upon storage under conditions that promote oxidation. Forced degradation studies are instrumental in intentionally producing and identifying such degradation products, thereby helping to elucidate the degradation pathways of the drug substance.

Forced Degradation Studies

Forced degradation studies, as mandated by ICH guidelines, are essential for developing and validating stability-indicating analytical methods. In the case of Lafutidine, oxidative stress is a key condition that leads to the formation of this compound.

Experimental Protocol: Forced Oxidative Degradation of Lafutidine

This protocol describes a typical procedure for the forced oxidative degradation of Lafutidine to generate this compound.

Objective: To induce the oxidation of Lafutidine to this compound for identification and characterization.

Materials:

-

Lafutidine reference standard

-

Hydrogen peroxide (H₂O₂) solution (3% and/or 30% v/v)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (if necessary)

-

Volumetric flasks

-

Pipettes

-

HPLC system with UV or PDA detector

-

LC-MS system for identification

Procedure:

-

Preparation of Lafutidine Stock Solution: Accurately weigh 10 mg of Lafutidine and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Oxidative Stress Condition:

-

To 1 mL of the Lafutidine stock solution in a volumetric flask, add 1 mL of 3% or 30% hydrogen peroxide solution.

-

Keep the mixture at room temperature for a specified period (e.g., 2 to 24 hours), monitoring the degradation progress periodically by HPLC.

-

For comparison, a control sample (Lafutidine stock solution in methanol without H₂O₂) should be prepared and kept under the same conditions.

-

-

Sample Preparation for Analysis:

-

After the desired level of degradation is achieved (typically 10-30%), neutralize the excess oxidizing agent if necessary (e.g., by adding a small amount of sodium bisulfite solution).

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC and LC-MS analysis.

-

-

Analysis:

-

Inject the prepared samples into the HPLC and LC-MS systems to separate and identify the degradation products.

-

The peak corresponding to this compound can be identified based on its retention time and mass-to-charge ratio (m/z).

-

Identification and Characterization of this compound

The identification of this compound among the various degradation products is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

A stability-indicating HPLC method is crucial for separating Lafutidine from its degradation products, including this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate Lafutidine and this compound.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV/PDA detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 0.1 M phosphate buffer, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A common mobile phase composition is a 30:70 (v/v) mixture of buffer and methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 273 nm or 299 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Mass Spectrometric Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte.

Data Presentation

The following tables summarize the key quantitative data for Lafutidine and this compound.

Table 1: Physicochemical and Chromatographic Data

| Parameter | Lafutidine | This compound |

| Chemical Name | (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl) -2-pyridyl]oxy-(Z)-2-butenyl]acetamide | (Z)-2-((Furan-2-ylmethyl)sulfonyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide |

| Molecular Formula | C₂₂H₂₉N₃O₄S | C₂₂H₂₉N₃O₅S |

| Molecular Weight | 431.55 g/mol | 447.55 g/mol |

| CAS Number | 118288-08-7 | 174583-84-7 |

| Typical HPLC Retention Time | Varies with method | Typically elutes earlier than Lafutidine in reversed-phase HPLC |

Table 2: Mass Spectrometric Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Lafutidine | ESI+ | 432.19 | 240, 193, 81 |

| This compound | ESI+ | 448.19 | Not explicitly detailed in the searched literature |

Lafutidine's Mechanism of Action: Signaling Pathways

Lafutidine exhibits a dual mechanism of action, which contributes to its potent and sustained therapeutic effects.

Histamine H2 Receptor Antagonism

Lafutidine is a competitive antagonist of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits the production of gastric acid.

Caption: Lafutidine blocks the histamine H2 receptor signaling cascade.

Modulation of Capsaicin-Sensitive Afferent Nerves

In addition to its H2 receptor antagonism, Lafutidine has been shown to modulate the activity of capsaicin-sensitive afferent nerves in the gastric mucosa. This action is independent of its effect on acid secretion and contributes to its gastroprotective effects. Lafutidine enhances the release of calcitonin gene-related peptide (CGRP) from these sensory nerves, which in turn increases gastric mucosal blood flow and bicarbonate secretion.[1][2][3] This effect is not mediated through the TRPV1 receptor, the typical target of capsaicin.[3]

Caption: Lafutidine's gastroprotective effect via CGRP release.

Experimental Workflow Summary

The overall workflow for the identification and characterization of this compound is summarized below.

Caption: Workflow for this compound identification.

Conclusion

The identification and characterization of this compound are critical aspects of ensuring the quality, safety, and efficacy of Lafutidine drug products. This technical guide has provided a detailed overview of the methodologies employed to generate, isolate, and identify this key oxidative degradation product. The provided experimental protocols and data serve as a valuable resource for researchers and analytical scientists in the pharmaceutical industry. Furthermore, the elucidation of Lafutidine's dual signaling pathways offers a deeper understanding of its therapeutic effects and the importance of monitoring its chemical integrity.

References

- 1. Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitizing effects of lafutidine on CGRP-containing afferent nerves in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastro-protective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Lafutidine Sulfone

Introduction

Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of peptic ulcers and gastroesophageal reflux disease. During its synthesis and storage, or upon exposure to certain stress conditions, Lafutidine can degrade to form various impurities. One of the critical degradation products formed under oxidative stress is Lafutidine Sulfone (Figure 1).[1] The presence of this impurity can affect the safety and efficacy of the drug product. Therefore, a reliable and validated analytical method for the detection and quantification of this compound is essential for quality control and stability studies.

This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in the presence of Lafutidine and its other degradation products. The method is developed based on forced degradation studies and is validated according to the International Council for Harmonisation (ICH) guidelines.

Figure 1: Chemical Structures

References

Application Note: Quantification of Lafutidine Sulfone Impurity by RP-HPLC

This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Lafutidine Sulfone, a potential impurity in Lafutidine drug substance and product. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Lafutidine.

Lafutidine, a second-generation H2 receptor antagonist, is susceptible to oxidation, which can lead to the formation of this compound. This method provides a robust and reliable approach to separate and quantify this specific impurity.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound impurity.

Experimental Protocols

Materials and Reagents

-

Lafutidine Reference Standard

-

This compound Reference Standard (or generated by forced degradation)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate (AR Grade)

-

Water (HPLC Grade)

-

Orthophosphoric Acid (AR Grade)

Chromatographic Conditions

A stability-indicating RP-HPLC method is employed for the analysis.[1] The following chromatographic conditions are optimized for the separation of Lafutidine and its sulfone impurity.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Shiseido C18, Hypersil BDS C18)[1] |

| Mobile Phase | Methanol and 0.05 M Ammonium Acetate Buffer (45:55 v/v)[1] |

| pH of Buffer | Adjusted to 6.5 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 273 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 20 minutes |

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.05 M Ammonium Acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 6.5 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in the ratio of 55:45 (v/v). Degas the mobile phase by sonication for 15 minutes.

Standard Stock Solution Preparation (Lafutidine): Accurately weigh and transfer about 25 mg of Lafutidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

Standard Stock Solution Preparation (this compound): Accurately weigh and transfer about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

Working Standard Solution Preparation: From the stock solutions, prepare a mixed working standard solution containing Lafutidine and this compound at appropriate concentrations (e.g., 100 µg/mL of Lafutidine and 1 µg/mL of this compound) by diluting with the mobile phase.

Sample Preparation (Forced Degradation - Oxidative): To generate the this compound impurity, Lafutidine can be subjected to oxidative stress.[1] Dissolve 25 mg of Lafutidine in a minimal amount of methanol and add 10 mL of 10% v/v hydrogen peroxide. Keep the solution at room temperature for 24 hours. After degradation, neutralize the solution and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation

The quantitative data for the RP-HPLC method validation should be summarized as follows:

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | e.g., 1.2 |

| Theoretical Plates | ≥ 2000 | e.g., 5500 |

| Resolution | ≥ 2.0 | e.g., 3.5 |

| % RSD of Peak Areas | ≤ 2.0% | e.g., 0.8% |

Table 2: Method Validation Data for this compound

| Parameter | Results |

| Linearity Range (µg/mL) | e.g., 0.1 - 5.0 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| LOD (µg/mL) | e.g., 0.03 |

| LOQ (µg/mL) | e.g., 0.1 |

| Accuracy (% Recovery) | e.g., 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a stability-indicating HPLC method development process.

Conclusion

The described RP-HPLC method is specific, accurate, and precise for the quantification of this compound impurity in Lafutidine samples. The method is stability-indicating and can be effectively used for routine quality control and stability studies in the pharmaceutical industry. Forced degradation studies confirm that the method can separate the main component from its degradation products.[2][3]

References

Application Notes & Protocols: Quality Control of Lafutidine Sulfone in Pharmaceuticals

These application notes provide a comprehensive overview and detailed protocols for the application of Lafutidine Sulfone analysis in pharmaceutical quality control. The primary focus is on utilizing High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this compound, a potential impurity and degradation product of the active pharmaceutical ingredient (API), Lafutidine.

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other conditions caused by excess stomach acid. This compound is a related substance that can be present as an impurity in the Lafutidine API, arising either during the synthesis process or as a degradation product. Therefore, robust analytical methods for the detection and quantification of this compound are critical for ensuring the quality, safety, and efficacy of Lafutidine-containing pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, specificity, and resolving power.

Experimental Protocols

The following protocols are generalized from established HPLC methods for the analysis of Lafutidine and its related compounds. These methods are suitable for the separation and quantification of this compound from the parent drug.

2.1. Protocol 1: Isocratic RP-HPLC Method for Lafutidine and this compound

This protocol describes a simple isocratic reverse-phase HPLC method for the routine quality control analysis of Lafutidine and the separation of this compound.

2.1.1. Materials and Reagents

-

Lafutidine Reference Standard

-

This compound Reference Standard

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical Grade)

-

Orthophosphoric acid (for pH adjustment)

-

Water (HPLC Grade)

-

Lafutidine Tablets

2.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

2.1.3. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Methanol: 0.1M Phosphate Buffer (pH 4.0) (70:30 v/v) |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 299 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

2.1.4. Preparation of Solutions

-

Phosphate Buffer (0.1M, pH 4.0): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 0.1M solution. Adjust the pH to 4.0 with orthophosphoric acid.

-

Mobile Phase: Mix methanol and 0.1M phosphate buffer (pH 4.0) in a 70:30 ratio. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Lafutidine Reference Standard and an appropriate amount of this compound Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a stock solution.

-

Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a suitable concentration (e.g., 100 µg/mL of Lafutidine).

-

Sample Solution: Weigh and finely powder not fewer than 20 Lafutidine tablets. Transfer a quantity of the powder equivalent to 10 mg of Lafutidine into a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.

2.1.5. System Suitability

Inject the working standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.

2.1.6. Analysis Procedure

Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph and record the chromatograms. Identify the peaks of Lafutidine and this compound based on their retention times compared to the standards. Calculate the amount of this compound in the sample.

2.2. Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is designed to separate Lafutidine from its degradation products, including this compound, under various stress conditions.

2.2.1. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Methanol: Acetonitrile (90:10 v/v) |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 273 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

2.2.2. Stress Degradation Studies

-

Acid Degradation: Reflux a sample solution with 0.1 N HCl.

-

Alkaline Degradation: Reflux a sample solution with 0.1 N NaOH.

-

Oxidative Degradation: Reflux a sample solution with 3% H2O2.

-

Thermal Degradation: Heat the solid drug product in an oven.

-

Photolytic Degradation: Expose the drug product to UV light.

Analyze the stressed samples using the stability-indicating HPLC method to demonstrate the separation of the Lafutidine peak from any degradation product peaks, including this compound.

Data Presentation

The quantitative data from method validation studies are summarized in the tables below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| % RSD of Peak Area | ≤ 2.0% | < 1.0% |

Table 2: Method Validation Data

| Parameter | Specification | Result |

| Linearity (Concentration Range) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.0% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Reportable | e.g., 0.05 µg/mL |

| Limit of Quantification (LOQ) | Reportable | e.g., 0.15 µg/mL |

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship in Quality Control

Caption: Role of this compound analysis in ensuring drug quality.

Application Note and Protocol for the Analysis of Lafutidine Sulfone in Tablet Dosage Forms

This document provides a comprehensive protocol for the quantitative analysis of Lafutidine Sulfone, a potential impurity and degradation product, in Lafutidine tablet dosage forms. The method described is based on a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) technique.

Introduction

Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid.[1] During its synthesis or upon degradation, impurities can form, which may affect the safety and efficacy of the drug product. One such critical degradation product is this compound (CAS No. 174583-84-7).[2][3][4][5] Lafutidine is susceptible to degradation under various stress conditions, including oxidation, which can lead to the formation of this compound.[6][7] Therefore, a reliable analytical method is crucial for the quantification of this compound to ensure the quality and stability of Lafutidine tablets.

This application note details a validated RP-HPLC method suitable for the determination of this compound in pharmaceutical formulations.

Chemical Structures

The chemical structures of Lafutidine and its sulfone derivative are presented below. The formation of this compound occurs through the oxidation of the sulfinyl group in the Lafutidine molecule.

Caption: Chemical transformation of Lafutidine to this compound.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound in tablet dosage forms using RP-HPLC.

3.1. Materials and Reagents

-

Lafutidine Reference Standard

-

This compound Reference Standard

-

Lafutidine Tablets

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)[8]

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be suitable for the separation of Lafutidine and this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1M Phosphate Buffer (pH 4.0) : Methanol (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 299 nm[8] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

3.3. Preparation of Solutions

3.3.1. Buffer Preparation (0.1M Phosphate Buffer, pH 4.0) Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 0.1M solution. Adjust the pH to 4.0 using orthophosphoric acid.

3.3.2. Mobile Phase Preparation Mix the 0.1M Phosphate Buffer (pH 4.0) and Methanol in the ratio of 30:70 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3.3.3. Standard Stock Solution Preparation Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

3.3.4. Working Standard Solution Preparation From the standard stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 1-20 µg/mL) using the mobile phase.

3.3.5. Sample Preparation (from Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 Lafutidine tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Lafutidine and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[9]

-

This solution is now ready for injection into the HPLC system.

Analytical Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. The following tables summarize the typical validation parameters for a similar method for Lafutidine analysis, which would be applicable for the quantification of this compound.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

Table 2: Linearity

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 20 | ≥ 0.999 |

Table 3: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 8 | (Observed Value) | 98 - 102% |

| 100% | 10 | (Observed Value) | 98 - 102% |

| 120% | 12 | (Observed Value) | 98 - 102% |

Table 4: Precision

| Precision Type | Parameter | Result (% RSD) |

| Repeatability | (n=6) | ≤ 2.0% |

| Intermediate Precision | (n=6, different day/analyst) | ≤ 2.0% |

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (µg/mL) |

| LOD | (Calculated Value, e.g., ~0.5 µg/mL) |

| LOQ | (Calculated Value, e.g., ~1.5 µg/mL) |

Experimental Workflow and Data Analysis

The overall workflow for the analysis is depicted in the following diagram.

Caption: Workflow for the analysis of this compound in tablets.

Data Analysis

-

Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound reference standard.

-

Quantification: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample solution is then determined from this calibration curve.

-

Calculation: The amount of this compound in the tablet dosage form is calculated using the following formula:

Amount (mg/tablet) = (C × D × A) / W

Where:

-

C = Concentration of this compound from the calibration curve (µg/mL)

-